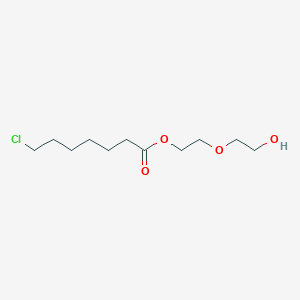
Trioctylphosphane;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctylphosphane;hydrobromide is an organophosphorus compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties, which make it valuable in both research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctylphosphane;hydrobromide can be synthesized through the reaction of trioctylphosphine with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to trioctylphosphine under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trioctylphosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trioctylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction conditions vary depending on the specific reducing agent.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions. The reaction conditions depend on the nucleophile and the desired product.
Major Products
Oxidation: Trioctylphosphine oxide.
Reduction: Various reduced forms of the compound, depending on the reducing agent used.
Substitution: A wide range of substituted phosphine derivatives.
Scientific Research Applications
Trioctylphosphane;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of trioctylphosphane;hydrobromide involves its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in redox reactions, transferring electrons to or from other molecules. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trioctylphosphine: Similar in structure but lacks the bromide ion.
Triphenylphosphine: Another organophosphorus compound with different alkyl groups.
Trioctylphosphine oxide: The oxidized form of trioctylphosphine.
Uniqueness
Trioctylphosphane;hydrobromide is unique due to its combination of the phosphine and bromide functionalities. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to act as both a ligand and a reagent in various reactions makes it a versatile tool in chemical research and industrial applications.
Properties
CAS No. |
51641-25-9 |
|---|---|
Molecular Formula |
C24H52BrP |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
trioctylphosphane;hydrobromide |
InChI |
InChI=1S/C24H51P.BrH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H |
InChI Key |
XGBNFIXISYGBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
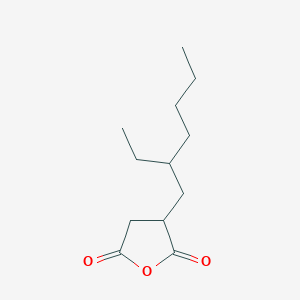
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
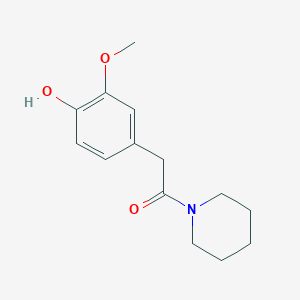
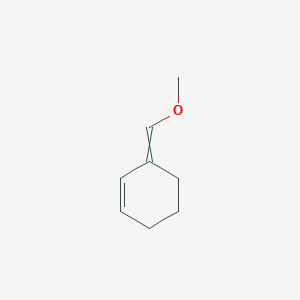




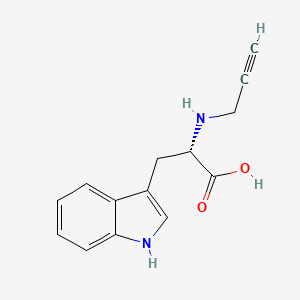
![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)
